molecular formula C11H6Cl3FN2O B063120 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one CAS No. 175135-45-2

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B063120
CAS No.: 175135-45-2
M. Wt: 307.5 g/mol
InChI Key: HBPHPFABRZLERP-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and 4,5-dichloropyridazine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloropyridazin-3(2H)-one: A simpler analog without the benzyl group.

    2-(2-Chloro-6-fluorobenzyl)pyridazin-3(2H)-one: Lacks the dichloro substitution on the pyridazine ring.

Uniqueness

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is unique due to the presence of both dichloro and chloro-fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,5-dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3FN2O/c12-7-2-1-3-9(15)6(7)5-17-11(18)10(14)8(13)4-16-17/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPHPFABRZLERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352834
Record name 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-45-2
Record name 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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